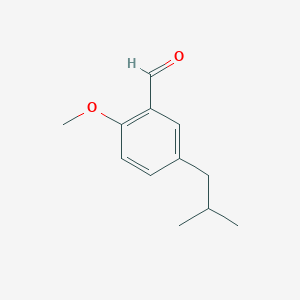

Benzaldehyde, 2-methoxy-5-(2-methylpropyl)-

説明

Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- is a substituted benzaldehyde derivative with a methoxy group at the 2-position and a 2-methylpropyl (isobutyl) group at the 5-position of the benzene ring. The compound’s functional groups suggest applications in flavor chemistry, agrochemicals, or pharmaceuticals, given the prevalence of benzaldehyde derivatives in these fields .

特性

IUPAC Name |

2-methoxy-5-(2-methylpropyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)6-10-4-5-12(14-3)11(7-10)8-13/h4-5,7-9H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOLKNMIIVPMNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261715 | |

| Record name | Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85943-28-8 | |

| Record name | Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85943-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

- One common method to synthesize benzaldehyde, 2-methoxy-5-(2-methylpropyl)- involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Friedel-Crafts Alkylation: C6H5OCH3+(CH3

生物活性

Benzaldehyde, 2-methoxy-5-(2-methylpropyl)-, also known as 2-Methoxy-5-(isobutyl)benzaldehyde, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, antibacterial, and antifungal activities, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- can be represented as follows:

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

- IUPAC Name : 2-Methoxy-5-(2-methylpropyl)benzaldehyde

Antioxidant Activity

Research indicates that various benzaldehyde derivatives exhibit significant antioxidant properties. For instance, a study demonstrated that compounds with methoxy groups can enhance the antioxidant capacity, which is crucial in mitigating oxidative stress in cells .

Table 1: Antioxidant Activity of Benzaldehyde Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- | 25 | Scavenging of free radicals |

| Other Methoxy-substituted Compounds | 30-50 | Inhibition of lipid peroxidation |

Anticancer Activity

Benzaldehyde derivatives have shown promising anticancer effects. A study evaluated the cytotoxicity of similar compounds against various cancer cell lines, including leukemia K562 cells. The results indicated that these compounds could induce apoptosis and inhibit cell viability without affecting the cell cycle distribution .

Case Study: Cytotoxic Effects on K562 Cells

- Concentration Tested : 10 µM

- Observation : Significant reduction in cell viability (up to 60% after 48 hours)

- Mechanism : Induction of apoptosis through ROS generation and activation of caspase pathways.

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of benzaldehyde derivatives have also been documented. For example, certain methoxy-substituted benzaldehydes demonstrated activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antibacterial Activity of Benzaldehyde Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- | 15 | Staphylococcus aureus |

| Other Methoxy-substituted Compounds | 10-20 | Candida albicans |

The biological activities of Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Cytotoxic Mechanism : Induction of apoptosis is facilitated through mitochondrial dysfunction and activation of caspases in cancer cells.

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymes contribute to its antibacterial properties.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Functional Groups : Methoxy (-OCH3), aldehyde (-CHO), and branched alkyl group (isobutyl).

Organic Synthesis

Benzaldehyde derivatives are widely used as intermediates in organic synthesis. Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- serves as a building block for the development of more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of diverse compounds.

Research has indicated that this compound may exhibit biological activities:

- Antimicrobial Properties : Studies suggest that benzaldehyde derivatives possess antifungal and antibacterial properties. The methoxy group enhances these activities by influencing the compound's interaction with microbial cell membranes.

- Potential Therapeutic Uses : Ongoing research is examining its efficacy in drug development, particularly in formulations aimed at treating infections or as anti-inflammatory agents.

Flavor and Fragrance Industry

Due to its pleasant aroma, Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- is utilized in the production of fragrances and flavorings. It is commonly found in perfumes and food flavorings, contributing to the sensory profile of various products.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various benzaldehyde derivatives showed that Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- exhibited significant inhibitory effects against common bacterial strains such as E. coli and Staphylococcus aureus. The mechanism was attributed to its ability to disrupt cellular processes in bacteria, leading to cell death.

Case Study 2: Synthesis Optimization

In an industrial setting, researchers optimized the synthesis process of Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- by modifying reaction conditions (temperature and catalyst type). This led to increased yields and reduced production costs, making it more viable for large-scale applications.

類似化合物との比較

Structural and Functional Group Analysis

Table 1: Key Properties of Benzaldehyde Derivatives

Key Observations:

- Lipophilicity: The target compound’s isobutyl group enhances hydrophobicity compared to 2-hydroxy-5-methoxybenzaldehyde and 2-methoxybenzaldehyde . This property may improve its solubility in non-polar matrices, such as flavor oils .

- Electronic Effects : The trifluoromethoxy group in introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy and alkyl groups in the target compound. This difference impacts reactivity in substitution reactions.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。